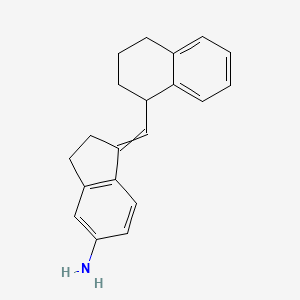

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the molecular formula C18H13NO It is a derivative of dibenzofuran, where an aniline group is attached to the fourth position of the dibenzofuran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. In this process, dibenzofuran is first brominated to form 4-bromodibenzofuran, which is then reacted with aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-(Dibenzo[b,d]furan-4-yl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Applications De Recherche Scientifique

4-(Dibenzo[b,d]furan-4-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibenzofuran: The parent compound, which lacks the aniline group.

4-(Dibenzo[b,d]furan-3-yl)aniline: A similar compound with the aniline group attached at a different position.

4-(Dibenzo[b,d]furan-4-yl)phenol: Another derivative with a phenol group instead of an aniline group.

Uniqueness

4-(Dibenzo[b,d]furan-4-yl)aniline is unique due to the presence of both the dibenzofuran and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

- Molecular Formula : C₁₃H₁₅N

- Molecular Weight : 199.27 g/mol

The compound features a naphthalene core and an amine functional group, which are critical for its biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Dopamine Receptor Agonism :

- Antioxidant Activity :

- Antidepressant Effects :

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

- Dopaminergic System : By acting on D2 and D3 receptors, the compound may enhance dopaminergic signaling, which is crucial in mood regulation and motor control.

- Antioxidative Mechanisms : The ability of the compound to scavenge free radicals may help mitigate cellular damage associated with neurodegenerative conditions.

Study 1: Neuroprotective Effects

A study conducted on a series of tetrahydronaphthalene derivatives demonstrated significant neuroprotective effects in rodent models of Parkinson's disease. The compounds were shown to improve motor function and reduce dopaminergic neuron loss .

Study 2: Antidepressant-Like Activity

In a behavioral study using forced swim tests in mice, the administration of related tetrahydronaphthalene compounds resulted in decreased immobility time, indicating antidepressant-like effects. The study suggested modulation of serotonin levels as a possible mechanism .

Data Table

| Activity Type | Compound Variant | Observed Effects |

|---|---|---|

| Dopamine Agonism | Tetrahydronaphthalene Derivatives | Enhanced motor function |

| Antioxidant | Naphthalene Analogues | Reduced oxidative stress |

| Antidepressant | Related Compounds | Decreased immobility in mice |

Propriétés

Formule moléculaire |

C20H21N |

|---|---|

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

1-(1,2,3,4-tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine |

InChI |

InChI=1S/C20H21N/c21-18-10-11-20-16(8-9-17(20)13-18)12-15-6-3-5-14-4-1-2-7-19(14)15/h1-2,4,7,10-13,15H,3,5-6,8-9,21H2 |

Clé InChI |

JYAJPXPROHGDFO-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C2=CC=CC=C2C1)C=C3CCC4=C3C=CC(=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.